molecular formula C14H19N3O9 B8228758 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-B-D-galactopyranose

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-B-D-galactopyranose

Cat. No.: B8228758
M. Wt: 373.32 g/mol
InChI Key: QKGHBQJLEHAMKJ-RKQHYHRCSA-N
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Description

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-galactopyranoside is a derivative of galactose, a type of sugar. This compound is characterized by the presence of four acetyl groups and an azido group attached to the galactose molecule. It is commonly used in organic synthesis and biochemical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-B-D-galactopyranose typically involves the acetylation of 2-azido-2-deoxy-D-galactose The process begins with the protection of the hydroxyl groups of galactose using acetyl groupsThe reaction conditions often involve the use of acetic anhydride and a base such as pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-galactopyranoside has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosylation reactions.

    Biology: Employed in the study of carbohydrate-protein interactions and the development of glycan-based probes.

    Medicine: Investigated for its potential in drug delivery systems and as a building block for antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-B-D-galactopyranose involves its ability to participate in glycosylation reactions. The azido group can be converted to an amine group, which can then form glycosidic bonds with other molecules. This property makes it valuable in the synthesis of glycoproteins and other glycoconjugates .

Comparison with Similar Compounds

Similar Compounds

    1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranoside: Similar structure but derived from glucose instead of galactose.

    1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranoside: Similar structure but derived from mannose.

Uniqueness

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-galactopyranoside is unique due to its specific configuration and the presence of the azido group, which allows for selective reactions and applications in glycosylation processes. Its distinct properties make it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

[(2R,3R,4R,5R,6S)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGHBQJLEHAMKJ-RKQHYHRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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